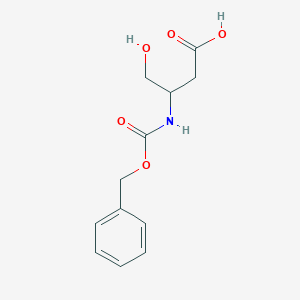

(R)-3-(Cbz-amino)-4-hydroxybutanoic Acid

Description

Properties

Molecular Formula |

C12H15NO5 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

4-hydroxy-3-(phenylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C12H15NO5/c14-7-10(6-11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16) |

InChI Key |

WYDXTGWCWIHLPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CO |

Origin of Product |

United States |

Significance of Chiral γ Amino β Hydroxy Acids in Organic Synthesis

The structural motif of γ-amino-β-hydroxy acids is of considerable importance in organic synthesis due to its prevalence in a wide array of biologically active natural products. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Chiral β-hydroxy γ-amino acids are non-proteinogenic amino acids, meaning they are not found in proteins, but are key components of many significant natural products. nih.gov Examples include:

Pepstatin: An inhibitor of aspartyl proteases.

Bistramide A: A marine-derived toxin with potent biological activities.

Hapalosin: A cyclic depsipeptide with multidrug resistance reversing activity.

Didemnins: Cyclic depsipeptides isolated from marine tunicates with antiviral and antitumor properties. nih.gov

The defined stereochemistry of these molecules is often essential for their biological function. Consequently, the ability to synthesize specific stereoisomers of γ-amino-β-hydroxy acids is a primary focus for synthetic chemists. These chiral synthons, featuring adjacent stereocenters and versatile functional groups, are indispensable for building complex molecules with precise three-dimensional arrangements. nih.gov

Table 1: Examples of Natural Products Containing the β-hydroxy γ-amino acid Moiety

| Natural Product | Biological Significance |

| Pepstatin | Aspartyl protease inhibitor |

| Bistramide A | Potent cytotoxin |

| Hapalosin | Multidrug resistance modulator |

| Didemnins | Antiviral and antitumor agents |

Overview of Stereocontrol in the Synthesis of Chiral Building Blocks

Chiral Pool Approaches

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, carbohydrates, and hydroxy acids. nih.govwikipedia.org These molecules serve as versatile starting materials, allowing their inherent chirality to be transferred to the target molecule, thus avoiding the need for chiral resolution or asymmetric induction steps.

Derivation from Natural Amino Acids

Natural α-amino acids are excellent precursors for the synthesis of β-amino acids due to their structural similarity and ready availability. L-aspartic acid, in particular, has been utilized as a starting material for various β-amino acid derivatives. oup.comnih.gov A common strategy involves the chemoselective reduction of the α-carboxyl group to a hydroxymethyl group, followed by further functional group manipulations to yield the target structure. For instance, a practical synthesis of (R)-3-amino-4-phenylbutyric acid from L-aspartic acid has been described, which proceeds by retaining the original α-carbon chirality. nih.gov Another approach involves the transformation of L-asparagine into a cyclic precursor, which can then be elaborated to afford various enantiomerically pure β-amino acids. orgsyn.org

Utilization of Carbohydrate or Hydroxy Acid Precursors

Hydroxy acids are another valuable class of chiral pool starting materials. L-Malic acid, a C4 building block, is a particularly attractive precursor for γ-amino-β-hydroxybutyric acid (GABOB), the unprotected form of the target compound. magtech.com.cnmagtech.com.cn Its four carbon atoms are already functionalized, providing a direct template for the target structure. Syntheses starting from malic acid can involve regioselective transformations of its two carboxyl groups and the hydroxyl group to install the required amino functionality with the correct stereochemistry. researchgate.net

Similarly, tartaric acid has been employed as a chiral precursor. An efficient enantiospecific synthesis of (R)-GABOB starting from (+)-tartaric acid has been reported, demonstrating the utility of this C4 dihydroxy diacid in constructing the desired stereocenters. researchgate.net The symmetrical nature of tartaric acid allows for selective manipulations of its functional groups to achieve the target molecule.

Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a powerful alternative to chiral pool approaches, creating the desired stereochemistry from prochiral substrates through the use of chiral catalysts or auxiliaries.

Asymmetric Catalysis in the Formation of Chiral Precursors

Asymmetric catalysis is a highly atom-economical method for producing enantiomerically enriched compounds. Key strategies for the synthesis of β-amino acid precursors include enantioselective hydrogenation and organocatalytic reactions.

The asymmetric hydrogenation of prochiral enamines is a well-established and highly efficient method for synthesizing chiral β-amino acids. hilarispublisher.com This reaction typically involves the hydrogenation of a β-(acylamino)acrylate substrate using a transition metal complex with a chiral ligand. Catalysts based on rhodium, ruthenium, and nickel have been used extensively. nih.gov

A notable development is the nickel-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates, which affords chiral β-amino acid derivatives with excellent yields (95–99%) and high enantioselectivities (97–99% ee). nih.govacs.org This method is effective even with Z/E isomeric mixtures of the substrate, which is a significant practical advantage. acs.org The use of various chiral phosphine (B1218219) ligands, such as BINAP and DuPhos, is crucial for achieving high levels of stereocontrol.

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) |

| Ni-Binapine | β-(Acylamino)acrylates | 95-99 | 97-99 |

| Ru(OAc)₂/(R)-BINAP | N-acyl-β-(amino)acrylates | >90 | >90 |

| Rh/MalPhos | (E)-Enamines | High | 99 |

| Rh/BoPhoz | Alkyl-(E)-β-phenyl-α-(phthalimidomethyl)acrylates | High | Excellent |

This table summarizes representative results for the enantioselective hydrogenation of various substrates to produce chiral β-amino acid precursors.

The Mannich reaction, which involves the addition of a carbon nucleophile to an imine, is a powerful tool for C-C bond formation and the synthesis of β-amino carbonyl compounds. The development of asymmetric organocatalysis has transformed the Mannich reaction into a highly effective method for producing chiral β-amino esters and ketones with high enantioselectivity. nih.govbeilstein-journals.org

Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or amino acids that contain both a Brønsted acid (e.g., thiourea) and a Brønsted base (e.g., tertiary amine) moiety, are particularly effective. beilstein-journals.orgnih.gov These catalysts activate both the imine electrophile and the enolate nucleophile simultaneously, facilitating the reaction in a stereocontrolled manner. For example, a thiourea (B124793) catalyst derived from (R,R)-cyclohexyldiamine has been used to generate chiral β-amino esters in good yields and with enantiomeric excesses up to 99%. nih.govacs.org

| Catalyst Type | Nucleophile | Imine | Yield (%) | Enantiomeric Excess (ee %) |

| (R,R)-Cyclohexyldiamine-Thiourea | 3-Indolinone-2-carboxylate | N-Boc-benzaldimine | Good | up to 99 |

| Cinchonine-Thiourea | β-Keto acid | Tosylimine | Excellent | Moderate to Good |

| Thiourea fused γ-amino alcohol | β-Keto ester | Imino ester | up to 88 | up to 99 |

This table presents examples of organocatalytic asymmetric Mannich reactions for the synthesis of chiral β-amino acid derivatives.

Asymmetric Aldol (B89426) Additions

Asymmetric aldol additions represent a powerful strategy for the stereocontrolled formation of carbon-carbon bonds, establishing the requisite 1,2-aminoalcohol functionality. This approach often involves the reaction of a glycine (B1666218) enolate equivalent with an aldehyde. The development of catalytic direct aldol reactions has provided efficient access to β-hydroxy α-amino acids, which can be precursors to the target γ-amino acid structure. acs.org

For instance, organocatalytic strategies using Brønsted bases have been shown to effectively catalyze the reaction between glycine Schiff bases and aldehydes. acs.org The use of a benzophenone-derived imine of glycine o-nitroanilide as the pronucleophile is key, as the o-nitroanilide group provides a hydrogen-bonding platform that influences nucleophile reactivity and diastereoselectivity. acs.org This method leads to the formation of syn-β-hydroxy α-amino acids with high diastereo- and enantiocontrol. acs.org

| Aldehyde (RCHO) | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Propanal | Chiral Brønsted Base | CH₂Cl₂ | 85 | >95:5 | 98 |

| Isobutyraldehyde | Chiral Brønsted Base | CH₂Cl₂ | 90 | >95:5 | 99 |

| Benzaldehyde | Chiral Brønsted Base | CH₂Cl₂ | 75 | 90:10 | 97 |

Use of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely employed in the synthesis of chiral β-hydroxy γ-amino acids. The auxiliary directs the approach of the incoming reagent, leading to the preferential formation of one stereoisomer. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A prominent example is the use of chiral oxazolidinones, pioneered by Evans, for the synthesis of 1,2-syn aldol products. nih.gov This protocol allows for the preparation of all possible stereoisomers of a versatile β-hydroxy γ-amino acid by selecting the appropriate antipode of the chiral auxiliary. nih.gov For instance, reacting an N-acetyloxazolidinone with a Lewis acid like titanium tetrachloride generates a chiral enolate, which then reacts with an aldehyde in a highly diastereoselective manner.

Another effective chiral auxiliary is camphorsultam, also known as Oppolzer's sultam. It has demonstrated superior asymmetric induction compared to oxazolidinones in certain applications, such as in the synthesis of the core oxazoline (B21484) ring of manzacidin B. wikipedia.org

| Chiral Auxiliary | Aldehyde | Desired Diastereomer | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | N-Boc-aminoacetaldehyde | syn | 85-90 | >95:5 |

| (1R,2S)-Norephedrine-based auxiliary | N-Boc-aminoacetaldehyde | anti | 80-85 | >95:5 |

Diastereoselective Transformations

The ring-opening of chiral epoxides with nitrogen nucleophiles is a classic and effective method for constructing vicinal amino alcohols. This transformation proceeds with high regioselectivity and stereospecificity, typically via an SN2 mechanism, which results in the inversion of configuration at the attacked carbon center. mdpi.com The stereochemistry of the final product is therefore directly controlled by the stereochemistry of the starting epoxide.

Syntheses of γ-amino-β-hydroxybutyric acid (GABOB) have been achieved starting from materials like allyl cyanide. researchgate.net A key step involves the epoxidation of the double bond, followed by ring-opening with an azide (B81097) nucleophile. Subsequent reduction of the azide and hydrolysis of the nitrile furnishes the target molecule. researchgate.net Chelated enolates of α-amino acids have also been used as nucleophiles for the regioselective ring-opening of epoxides, leading to γ-hydroxy α-amino acids. researchgate.netarkat-usa.org The reaction outcome, whether SN1 or SN2, depends on the substitution pattern of the epoxide. arkat-usa.org

Covalent tethering approaches offer another layer of control, where the nitrogen nucleophile is temporarily attached to the molecule. This intramolecular cyclization onto the epoxide is often highly regioselective and diastereoselective. nih.gov

The diastereoselective reduction of a ketone, particularly a β-hydroxy ketone, is a critical step in many synthetic routes to establish the desired stereochemistry of the hydroxyl group. The reduction of a precursor like ethyl 3-amino-4-oxobutanoate would yield the desired 3-amino-4-hydroxybutanoic acid structure. The stereochemical outcome is dictated by the directing influence of the existing stereocenter (the amino group) and the choice of reducing agent.

Chelation-controlled reductions, for example, can provide high levels of diastereoselectivity. Reagents like zinc borohydride (B1222165) or those involving lithium-zinc ate complexes can coordinate to both the ketone carbonyl and the adjacent hydroxyl or amino group, leading to a rigid cyclic transition state. researchgate.net This rigidity forces the hydride to attack from the less hindered face, resulting in the formation of one diastereomer in high excess. The reduction of β-hydroxy ketones to the corresponding 1,3-diols has been investigated, showing that such reactions can be enantiospecific and generally exhibit good diastereoselectivity. researchgate.net

Enzymatic and Biocatalytic Synthesis

Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of carbonyl compounds. researchgate.net It contains a multitude of oxido-reductase enzymes that can convert prochiral ketones into chiral alcohols with moderate to high enantiomeric excess. researchgate.netacgpubs.org This method is valued for its operational simplicity, mild reaction conditions (typically room temperature and atmospheric pressure), and environmental friendliness. acgpubs.orgorgsyn.org

The reduction of β-keto esters using baker's yeast is a well-established method for producing optically active β-hydroxy esters, which are valuable precursors for compounds like this compound. acgpubs.org For example, the reduction of ethyl acetoacetate (B1235776) can be directed to produce either the (S) or (R) enantiomer of ethyl 3-hydroxybutanoate depending on the reaction conditions. "Aging" or "starving" the yeast under aerobic conditions can activate enzymes that produce the (S)-enantiomer with high selectivity. orgsyn.org The reaction typically uses glucose or sucrose (B13894) as the hydrogen source. acgpubs.org

While highly effective for many substrates, the stereochemical outcome can be difficult to predict without experimental screening, as the yeast contains multiple enzymes with different selectivities. researchgate.net

| Substrate (β-Keto Acid) | Product (β-Hydroxy Acid) | Enantiomeric Excess (ee, %) | Predominant Configuration |

|---|---|---|---|

| 3-Oxobutanoic acid | 3-Hydroxybutanoic acid | 86 | S |

| 3-Oxopentanoic acid | 3-Hydroxypentanoic acid | ≥98 | R |

| 3-Oxohexanoic acid | 3-Hydroxyhexanoic acid | ≥98 | R |

| 3-Oxooctanoic acid | 3-Hydroxyoctanoic acid | ≥98 | R |

Aldolase-Catalyzed Reactions

Aldolases, particularly threonine aldolases, are powerful biocatalysts for the stereoselective formation of carbon-carbon bonds, making them suitable for synthesizing β-hydroxy-α-amino acid precursors. researchgate.netnih.gov While the direct synthesis of a β-amino acid like the target compound is not their native function, they can be employed to construct the core 3-amino-4-hydroxybutanoic acid backbone through the aldol condensation of glycine with a suitable aldehyde. researchgate.netacs.org

Threonine aldolases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible reaction between glycine and an aldehyde. researchgate.netacs.org The stereochemistry at the α-carbon is strictly controlled by the enzyme, with both L- and D-specific threonine aldolases available to produce the desired α-amino stereocenter. nih.gov However, control of the stereochemistry at the β-carbon is often less precise and substrate-dependent. nih.gov For the synthesis of a precursor to (R)-3-amino-4-hydroxybutanoic acid, a D-threonine aldolase (B8822740) could be used to react glycine with hydroxyacetaldehyde (glycolaldehyde) or a protected equivalent. This would generate a 2-amino-3,4-dihydroxybutanoic acid, which would require subsequent chemical modification to deoxygenate the C2-hydroxyl group to arrive at the target structure.

The reaction conditions for aldolase-catalyzed reactions are typically mild, occurring in aqueous buffer systems at or near neutral pH. acs.org The substrate scope of many threonine aldolases is broad, accepting a variety of aromatic and aliphatic aldehydes. nih.govnih.gov

Table 1: Examples of Threonine Aldolases in Asymmetric Synthesis

| Enzyme | Source Organism | Aldehyde Substrate | Product Stereochemistry | Reference |

|---|---|---|---|---|

| L-Threonine Aldolase (LTA) | Escherichia coli | Acetaldehyde | erythro-β-hydroxy-α-L-amino acid | acs.org |

| D-Threonine Aldolase (DTA) | Xanthomonas oryzae | Acetaldehyde | threo-β-hydroxy-α-D-amino acid | acs.org |

| L-Threonine Aldolase (NmLTA) | Neptunomonas marine | 4-Methylsulfonylbenzaldehyde | L-threo-product (>99% de after engineering) | acs.org |

Note: The table provides examples of aldolase applications for synthesizing β-hydroxy-α-amino acids, which serve as conceptual precursors to the target β-amino acid structure.

Transaminase-Mediated Amination

Transaminase (or aminotransferase) enzymes provide a highly efficient and stereoselective method for introducing an amino group onto a prochiral ketone. For the synthesis of (R)-3-amino-4-hydroxybutanoic acid, an (R)-selective amine transaminase ((R)-ATA) can be used to asymmetrically aminate the corresponding β-keto acid, 4-hydroxy-3-oxobutanoic acid, or an ester derivative.

The reaction involves the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to the ketone substrate. researchgate.net This process is dependent on the cofactor pyridoxal-5'-phosphate (PLP). The equilibrium of the reaction can be driven towards the product by using a large excess of the amine donor or by removing one of the co-products.

Recent advances in protein engineering and enzyme discovery have made a wide range of (R)-ATAs available. scispace.com These enzymes, often found in organisms like Arthrobacter sp., can exhibit high enantioselectivity (high enantiomeric excess, e.e.) and accept a variety of substrates. The development of algorithms for screening protein databases has accelerated the identification of novel (R)-ATAs with desired activities. scispace.com Furthermore, research has demonstrated that (R)-transaminase activity can be successfully engineered into the scaffold of other, more common transaminases, such as D-amino acid aminotransferases (DATA), through targeted mutations in the active site. scispace.com

This biocatalytic approach offers a direct route to the desired (R)-configured amine at the C3 position, making it a powerful strategy for synthesizing the chiral precursor of the target molecule.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a classic and effective strategy for separating a racemic mixture of chiral compounds. This method can be applied to a racemic mixture of 3-amino-4-hydroxybutanoic acid or a protected derivative. The process utilizes an enzyme that selectively acts on only one of the two enantiomers in the racemate, allowing for their separation.

One common approach involves the use of a hydrolase, such as a lipase (B570770) or an acylase. The process would typically proceed as follows:

A racemic mixture of N-acylated-3-amino-4-hydroxybutanoic acid is prepared.

An acylase that is selective for the L-enantiomer (corresponding to the (S)-enantiomer in this case) is introduced. The enzyme hydrolyzes the acyl group from the (S)-enantiomer, leaving the desired (R)-enantiomer in its acylated form.

The resulting mixture of the free (S)-amino acid and the N-acyl-(R)-amino acid can then be separated based on their different chemical properties (e.g., solubility or charge).

Alternatively, a lipase can be used to selectively acylate one enantiomer from a racemic mixture of 3-amino-4-hydroxybutanoic acid (with the amino group already protected, for instance, by a Cbz group). The lipase would selectively esterify the hydroxyl group of one enantiomer, and the resulting ester can be separated from the unreacted enantiomeric alcohol. Lipases from Candida rugosa have been shown to be effective in the kinetic resolution of related amino alcohols. mdpi.com

A more advanced version of this technique is dynamic kinetic resolution (DKR), where the unwanted enantiomer is racemized in situ as the desired enantiomer is consumed by the enzyme. This allows for a theoretical yield of 100% of the desired enantiomer. DKR often combines an enzyme with a chemical racemization catalyst. nih.gov

Table 2: Hydrolases Used in Kinetic Resolutions

| Enzyme Class | Example Enzyme | Reaction Type | Substrate Example | Reference |

|---|---|---|---|---|

| Lipase | Pseudomonas cepacia Lipase | Hydrolysis of ester | Ethyl 3-phenylbutanoate | almacgroup.com |

| Lipase | Candida antarctica Lipase B (CALB) | Esterification | (R,S)-Flurbiprofen | researchgate.net |

| Lipase | Candida rugosa Lipase | Transesterification | 1-(Isopropylamine)-3-phenoxy-2-propanol | mdpi.com |

Chemoenzymatic Cascade Approaches

A plausible chemoenzymatic cascade for this target could involve a multi-enzyme system to build the chiral backbone, followed by a chemical protection step. For example, a three-enzyme cascade could be designed to convert simpler starting materials into the desired β-amino acid precursor. nih.govnih.gov

An illustrative hypothetical cascade could be:

Aldolase Reaction: An aldolase condenses a simple aldehyde with a glycine equivalent to form a β-hydroxy-α-ketoacid.

Transaminase Reaction: An (R)-selective transaminase introduces the amino group at the β-position (relative to the final carboxyl group) via reductive amination of the keto group, establishing the correct stereochemistry.

Dehydrogenase Reaction: A dehydrogenase could be used to oxidize a terminal alcohol to the required carboxylic acid.

Following the enzymatic synthesis of (R)-3-amino-4-hydroxybutanoic acid, a final chemical step would involve the protection of the amino group with the benzyloxycarbonyl (Cbz) group to yield the final product. Combining biocatalytic C-C bond formation and amination steps in a one-pot system has been demonstrated for related amino acids, achieving high yields and excellent enantiomeric excess. researchgate.net These integrated approaches represent a state-of-the-art strategy for efficient and sustainable chiral synthesis. researchgate.net

Protecting Group Chemistry in the Synthesis of this compound

Protecting group chemistry is essential in the synthesis of polyfunctional molecules like this compound to ensure chemoselectivity. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability and the specific conditions required for its removal. total-synthesis.comhighfine.com

Introduction of the Benzyloxycarbonyl (Cbz) Group

The benzyloxycarbonyl (Cbz, or Z) group is introduced to protect the nucleophilic amino group, preventing it from reacting in subsequent synthetic steps. The protection is typically achieved by reacting the free amine of (R)-3-amino-4-hydroxybutanoic acid with a Cbz-donating reagent under basic conditions. total-synthesis.com

The most common reagent for this transformation is benzyl (B1604629) chloroformate (Cbz-Cl). The reaction is often performed under Schotten-Baumann conditions, using an aqueous solution of a base like sodium carbonate or sodium bicarbonate to neutralize the HCl generated during the reaction. total-synthesis.com The pH is typically maintained between 8 and 10 to ensure the amine is deprotonated and nucleophilic, while minimizing potential side reactions. highfine.com Alternatively, organic bases such as triethylamine (B128534) or pyridine (B92270) can be used in aprotic organic solvents. total-synthesis.com

Due to the higher nucleophilicity of the amino group compared to the hydroxyl group, selective N-protection can be readily achieved without significant protection of the C4-hydroxyl group. total-synthesis.com Other reagents, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), can also be used and may offer advantages in certain systems. total-synthesis.com The introduction of the Cbz group often facilitates purification, as the protected products tend to be crystalline solids. highfine.com

Table 3: Reagents and Conditions for Cbz Protection of Amines

| Reagent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| Benzyl Chloroformate | Cbz-Cl | Aq. Na2CO3 or NaHCO3 (pH 8-10); or Organic base (e.g., TEA) in an organic solvent. | total-synthesis.comhighfine.com |

| N-(Benzyloxycarbonyloxy)succinimide | Cbz-OSu | Organic base (e.g., TEA) in an organic solvent like DCM or THF. | total-synthesis.com |

Selective Removal of Cbz and Other Protecting Groups

The removal (deprotection) of the Cbz group is a critical step in multi-step synthesis. The key advantage of the Cbz group is its unique removal condition, which makes it orthogonal to many other common protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). total-synthesis.comorganic-chemistry.org

The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis . total-synthesis.com This reaction involves treating the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). organic-chemistry.orggoogle.com The reaction proceeds via cleavage of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene (B28343) as byproducts. total-synthesis.com This method is highly efficient and clean.

However, catalytic hydrogenolysis is incompatible with other functional groups that are sensitive to reduction, such as alkenes, alkynes, or some sulfur-containing groups. In such cases, alternative chemical methods are required:

Strong Acids: Conditions like hydrogen bromide (HBr) in acetic acid can cleave the Cbz group. total-synthesis.com

Lewis Acids: A combination of aluminum chloride (AlCl₃) and a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported for effective Cbz deprotection, offering good functional group tolerance. thieme-connect.com

Dissolving Metal Reduction: Sodium in liquid ammonia (B1221849) (Na/NH₃) can also be used. total-synthesis.com

Other Methods: A method using low-carbon alcohols like methanol (B129727) or ethanol (B145695) has been shown to be effective for deprotecting Cbz from certain heterocyclic amines. epa.govresearchgate.net

Table 4: Comparison of Cbz Deprotection Methods

| Method | Reagents | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C (or other Pd catalysts) | Mild, clean, high yield. | Incompatible with reducible groups (alkenes, alkynes, some benzyl ethers, sulfur groups). | total-synthesis.comorganic-chemistry.org |

| Strong Acid Cleavage | HBr in Acetic Acid, TMSI | Effective when hydrogenolysis fails. | Harsh conditions, not compatible with other acid-labile groups (e.g., Boc). | total-synthesis.com |

| Lewis Acid Cleavage | AlCl₃ in HFIP | Good functional group tolerance, avoids pyrophoric reagents. | Requires stoichiometric Lewis acid. | thieme-connect.com |

Stereochemical Characterization and Control in the Synthesis of R 3 Cbz Amino 4 Hydroxybutanoic Acid

Strategies for Achieving High Enantiopurity

Achieving high enantiopurity in the synthesis of (R)-3-(Cbz-amino)-4-hydroxybutanoic acid is a critical objective, as the biological activity of many pharmaceuticals is dependent on a specific enantiomer. nih.gov A variety of strategies have been developed to this end, primarily revolving around asymmetric synthesis. These methods introduce the desired chirality in a controlled manner, leading to a final product that is significantly enriched in the (R)-enantiomer.

One common approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. After the desired stereocenter is established, the auxiliary is removed. For instance, pseudoephenamine glycinamide (B1583983) can be used as a chiral auxiliary in aldol (B89426) addition reactions to synthesize β-hydroxy-α-amino acid derivatives with high stereocontrol. nih.gov

Catalytic asymmetric synthesis represents another powerful strategy. This involves the use of a chiral catalyst to influence the stereochemical course of a reaction. For example, enantioselective rhodium-catalyzed enolate protonation has been reported for the synthesis of β²-amino acids. hilarispublisher.com Similarly, ruthenium and rhodium chiral mono- and bi-dentate phosphorous homogeneous catalysts are employed in hydrogenation procedures to achieve high enantioselectivity. hilarispublisher.com Biocatalysis, utilizing enzymes like diketoreductases, offers an efficient route for the stereoselective double reduction of a β,δ-diketo ester, providing a simple pathway for preparing statin side chains which share structural similarities. nih.gov

The chiral pool approach leverages naturally occurring chiral molecules as starting materials. For instance, carbohydrates like D-glucosamine have been used in the stereoselective synthesis of related structures like statine (B554654) and its analogues. researchgate.net

The following table summarizes various synthetic strategies and their effectiveness in achieving high enantiopurity:

| Strategy | Key Principle | Typical Enantiomeric Excess (ee) | Reference |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | >95% | nih.gov |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to favor the formation of one enantiomer. | 90-99% | hilarispublisher.com |

| Biocatalysis | Employment of enzymes to catalyze stereoselective transformations. | >99% | nih.govacs.org |

| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products as starting materials. | >99% | researchgate.net |

Diastereoselectivity in Multi-Chiral Center Synthesis

When synthesizing molecules with multiple chiral centers, such as derivatives of this compound, controlling the relative stereochemistry between these centers, known as diastereoselectivity, becomes crucial. The desired biological activity often depends on a specific diastereomer.

Substrate-controlled synthesis is a common strategy where the stereochemistry of an existing chiral center in the substrate directs the formation of a new stereocenter. For example, in the synthesis of statine analogues, a highly stereoselective aldol reaction of an O-methyl-O-trimethylsilyl ketene (B1206846) acetal (B89532) with an (S)-α-amido aldehyde in the presence of titanium (IV) chloride is a key step that establishes a new chiral center with a specific relationship to the existing one. researchgate.net

Reagent-controlled synthesis relies on the use of a chiral reagent to control the stereochemical outcome, regardless of the substrate's inherent stereochemistry. This approach is particularly useful when the substrate does not have a strong directing group.

The choice of reactants and reaction conditions plays a significant role in determining diastereoselectivity. For instance, the intramolecular Ru(II)-catalyzed radical addition of trichloroacetyl and 2,2-dichloro-4-hexenoyl pendant groups provides a perfectly stereocontrolled approach to preparing vicinal-diamines with contiguous multi-stereocenters. researchgate.net

Advanced Spectroscopic and Chromatographic Methods for Stereochemical Analysis

Accurate determination of the stereochemical purity of this compound is essential. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of molecules. By analyzing the coupling constants and chemical shifts of protons (¹H NMR) and carbons (¹³C NMR), the spatial relationship between different atoms in a molecule can be elucidated. researchgate.netmdpi.com

For molecules with multiple chiral centers, specific NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions between protons, which helps in assigning the relative configuration of the stereocenters. While standard NMR can distinguish between diastereomers, it generally cannot differentiate between enantiomers. However, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between enantiomers, allowing for their quantification.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the enantiomeric purity of chiral compounds. yakhak.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. sigmaaldrich.com

The choice of the CSP and the mobile phase is critical for achieving good separation. hplc.eu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of amino acid derivatives. yakhak.org The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

The following table provides examples of chiral HPLC conditions for the analysis of amino acid derivatives:

| Chiral Stationary Phase | Mobile Phase | Detection | Application | Reference |

| Polysaccharide Phenylcarbamates | 2-propanol/hexane | UV and Fluorescence | Enantiomeric resolution of chiral amines and α-amino acid esters | yakhak.org |

| Astec CHIROBIOTIC® T | Water:methanol (B129727):formic acid | LC-MS | Resolution of underivatized amino acid enantiomers | sigmaaldrich.com |

| CHIRALPAK® ZWIX(-) | MeOH/MeCN with TEA and AcOH | Not specified | Separation of 3-amino-4-(4-chlorophenyl) butanoic acid enantiomers | hplc.eu |

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. thieme-connect.de This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms. nih.gov

To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized. By carefully analyzing the intensities of specific reflections (Bijvoet pairs), the absolute stereochemistry can be unambiguously assigned as (R) or (S). nih.gov This method provides unequivocal proof of the stereochemical outcome of a synthesis.

Applications of R 3 Cbz Amino 4 Hydroxybutanoic Acid As a Chiral Building Block

Role in the Synthesis of Complex Organic Molecules

The distinct functionalities of (R)-3-(Cbz-amino)-4-hydroxybutanoic acid allow for selective chemical transformations, making it an ideal starting material for constructing intricate molecular architectures. The carbobenzyloxy (Cbz) protecting group on the amine allows the hydroxyl and carboxylic acid groups to be manipulated independently. For instance, the carboxylic acid can be reduced or converted to an ester, while the hydroxyl group can be oxidized or used as a nucleophile. This differential reactivity is fundamental to its role in the stepwise assembly of complex structures.

Its utility is demonstrated in the synthesis of various heterocyclic compounds. For example, derivatives of this acid can be cyclized to form substituted pyrrolidinones and tetrahydrofurans, which are common motifs in many natural products and pharmaceuticals. The inherent chirality of the starting material ensures that these resulting heterocyclic structures are formed in an enantiomerically pure fashion, which is often critical for biological activity.

Construction of Peptidomimetic Scaffolds and Unnatural Amino Acid Derivatives

In the field of medicinal chemistry, there is a significant effort to develop peptidomimetics—molecules that mimic the structure and function of peptides but with improved metabolic stability and oral bioavailability. This compound serves as an excellent scaffold for this purpose. The replacement of natural amino acids in peptides with nonproteinogenic counterparts is a key strategy in drug design to create molecules with enhanced therapeutic properties. nih.gov

This chiral building block can be incorporated into peptide sequences to introduce conformational constraints, such as β-turns. These structural motifs are crucial for the biological activity of many peptides. By replacing a dipeptide unit with a rigidified structure derived from this compound, chemists can design peptidomimetics with predictable three-dimensional shapes that can interact more effectively with biological targets like enzymes and receptors. nih.gov Solid-phase synthesis techniques have been particularly useful for rapidly creating large libraries of peptidomimetic analogs for drug discovery. nih.gov

Precursor for the Synthesis of γ-Amino-β-hydroxy Acid Analogs

This compound is a direct precursor to (R)-γ-amino-β-hydroxybutyric acid (GABOB), a compound known for its neuromodulator properties in the central nervous system. researchgate.netgoogle.com GABOB and its analogs are important targets in pharmaceutical research for conditions such as epilepsy and neuropathic pain. myskinrecipes.com The synthesis of GABOB from this compound typically involves the removal of the Cbz protecting group, often through catalytic hydrogenation.

The protected derivatives of GABOB are themselves valuable chiral intermediates for creating more complex compounds. researchgate.netresearchgate.net For example, they serve as synthons for the production of L-carnitine and are key intermediates in the synthesis of the side chain of the cholesterol-lowering drug, atorvastatin. researchgate.net The ability to selectively deprotect the functional groups allows for the synthesis of a diverse range of GABOB analogs with modified properties. researchgate.net

Below is a table summarizing key transformations of this compound into important analogs.

| Starting Material | Reagents/Conditions | Product | Significance |

| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | (R)-4-amino-3-hydroxybutanoic acid (GABOB) | Neuromodulator, Anticonvulsant |

| Ethyl (R)-4-chloro-3-hydroxybutyrate | 1. Azide (B81097) substitution 2. Reduction 3. Hydrolysis | (R)-4-amino-3-hydroxybutanoic acid (GABOB) | Intermediate for GABOB synthesis |

| (S)-Malic acid | Multi-step synthesis | (R)-4-amino-3-hydroxybutanoic acid (GABOB) | Chiral pool synthesis route |

| (2S,4R)-4-Hydroxyproline | Multi-step synthesis | (R)-4-amino-3-hydroxybutanoic acid (GABOB) | Economical synthesis from natural amino acid google.com |

Integration into Total Synthesis of Natural Products

The enantiopure nature of this compound makes it a valuable component in the total synthesis of natural products. Total synthesis often requires the assembly of complex molecules from simpler, optically active starting materials to achieve the correct stereochemistry in the final product. This building block provides a reliable source of a specific stereocenter that can be incorporated into the carbon skeleton of a target natural product.

While specific examples of its direct use in the total synthesis of complex natural products like macrolides or polyketides require a deeper literature survey, its role as a precursor to key chiral intermediates is well-established. For instance, its derivatives can be elaborated into fragments that are then used in convergent syntheses of larger molecules. The development of new synthetic methodologies often relies on versatile building blocks like this one to establish important structure-function relationships for rare natural products with medicinal significance. purdue.edu

Computational and Theoretical Studies on R 3 Cbz Amino 4 Hydroxybutanoic Acid and Its Analogs

Conformational Analysis and Molecular Modeling

The biological activity and chemical behavior of (R)-3-(Cbz-amino)-4-hydroxybutanoic acid are intrinsically linked to its three-dimensional structure. Conformational analysis and molecular modeling are powerful tools to predict the most stable arrangements of the molecule in different environments.

Molecular modeling studies typically begin with the construction of an initial 3D model of the molecule. The conformational space is then explored by systematically rotating the rotatable bonds. For this compound, key dihedral angles include those around the Cα-Cβ bond, the C-N bond of the carbamate, and the bonds within the butanoic acid backbone.

A significant factor influencing the conformation is the potential for intramolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid or the carbamate, or as an acceptor from the amide proton. These interactions can lead to the formation of pseudo-cyclic structures, which significantly stabilize certain conformations.

Computational methods like Density Functional Theory (DFT) are often employed to calculate the relative energies of different conformers. A typical conformational search would involve geometry optimization of numerous starting structures to identify the low-energy minima on the potential energy surface.

Table 1: Representative Low-Energy Conformers of this compound (Hypothetical DFT Data)

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) (°) | Dihedral Angle (O=C-N-Cα) (°) | Intramolecular H-Bond | Relative Energy (kcal/mol) |

| 1 | -65 | 178 | OH···O=C (Carboxylate) | 0.00 |

| 2 | 175 | 179 | None | 1.25 |

| 3 | 60 | -5 | NH···OH | 2.10 |

| 4 | -170 | 0 | OH···O=C (Carbamate) | 3.50 |

This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations on similar molecules.

Quantum Mechanical Calculations for Reaction Pathways

Quantum mechanical (QM) calculations are indispensable for understanding the mechanisms of chemical reactions at the electronic level. For this compound, several reaction pathways can be envisaged and studied using QM methods, particularly DFT.

One area of interest is the reactivity of the functional groups. For instance, the hydroxyl group could undergo esterification or oxidation, while the carboxylic acid could be involved in amide bond formation. QM calculations can model the transition states of these reactions, providing insights into the activation energies and reaction kinetics.

For example, the intramolecular cyclization to form a lactone is a plausible reaction. QM calculations could elucidate the reaction mechanism, determining whether it proceeds via a direct nucleophilic attack of the hydroxyl group on the carboxyl carbon or through a more complex pathway involving proton transfers. The stereochemistry of the starting material would be crucial in determining the feasibility and stereochemical outcome of such a reaction.

Table 2: Calculated Activation Energies for Hypothetical Reaction Pathways of this compound (Hypothetical DFT Data)

| Reaction Pathway | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Intramolecular Esterification (Lactonization) | This compound | Cyclic Transition State | Cbz-protected γ-lactone | 25.8 |

| Intermolecular Amide Coupling (with Glycine (B1666218) Methyl Ester) | This compound + Gly-OMe | Tetrahedral Intermediate | Dipeptide derivative | 18.5 |

| Oxidation of Hydroxyl Group | This compound + Oxidant | Hydride Transfer TS | Corresponding ketone | 32.1 |

This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations on similar reactions.

Furthermore, QM calculations can be used to study the role of catalysts in promoting specific reactions. For instance, the acid- or base-catalyzed hydrolysis of the Cbz protecting group could be modeled to understand the reaction mechanism in detail. These calculations provide valuable information on the electronic structure of intermediates and transition states, which is not accessible through experimental methods alone.

Force Field Development and Molecular Dynamics Simulations

While QM methods are highly accurate, they are computationally expensive and generally limited to relatively small systems and short timescales. For studying the dynamics of this compound, especially in a solvent or when incorporated into a larger molecule like a peptide, classical molecular dynamics (MD) simulations are the method of choice.

A prerequisite for accurate MD simulations is a reliable force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. Since this compound is a non-standard amino acid, its force field parameters are typically not available in standard force fields like AMBER or CHARMM. Therefore, a crucial step is the development of specific parameters for this molecule.

The parameterization process generally involves:

Partial Charge Derivation: Using QM calculations to determine the electrostatic potential (ESP) of the molecule and then fitting atomic partial charges to reproduce this potential. The Restrained Electrostatic Potential (RESP) fitting approach is commonly used.

Torsional Parameter Optimization: Dihedral angle parameters are crucial for describing the conformational preferences of the molecule. These are often derived by performing QM scans of the potential energy surface along key rotatable bonds and then fitting the force field torsional parameters to reproduce these QM energy profiles.

Validation: The newly developed parameters are then tested by running short MD simulations and comparing the resulting structural and dynamic properties with QM calculations or experimental data, if available.

Table 3: Key Steps in Force Field Parameterization for this compound

| Parameterization Step | Method | Computational Tool | Output |

| Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Gaussian, ORCA | Optimized 3D structure |

| Partial Charge Calculation | QM ESP calculation and RESP fitting | Gaussian, Antechamber (AMBER) | Atomic partial charges |

| Torsional Parameter Fitting | QM potential energy scans | Gaussian, Paramfit (AMBER) | Dihedral force constants and phase angles |

| Validation | Short MD simulations | AMBER, GROMACS | Comparison of MD conformations with QM |

Once a reliable force field is developed, MD simulations can be performed to study a wide range of properties. For example, simulations in explicit solvent (e.g., water) can reveal how the solvent molecules interact with the solute and influence its conformation. The dynamics of the molecule, including the flexibility of the backbone and the Cbz group, can be analyzed over nanosecond to microsecond timescales.

If this molecule were to be incorporated into a peptide, MD simulations could provide insights into how it affects the secondary and tertiary structure of the peptide, its stability, and its interactions with other molecules. These simulations are invaluable for the rational design of peptides and other biomolecules with desired properties.

Future Perspectives in the Research of R 3 Cbz Amino 4 Hydroxybutanoic Acid

Development of Novel and Sustainable Synthetic Routes

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries necessitates the development of efficient and environmentally benign synthetic methods. chiralpedia.com Future research on (R)-3-(Cbz-amino)-4-hydroxybutanoic acid is expected to prioritize the development of novel and sustainable synthetic routes that adhere to the principles of green chemistry. greentech.frnih.gov

Current synthetic strategies often rely on classical resolution or the use of stoichiometric chiral auxiliaries. rsc.org While effective, these methods can be inefficient and generate significant waste. Future approaches will likely focus on catalytic and enzymatic processes to overcome these limitations. nih.gov Chemoenzymatic routes, which combine the advantages of both chemical and biological catalysis, are particularly promising. nih.govresearchgate.net These methods offer the potential for high enantioselectivity and yield under mild reaction conditions. whiterose.ac.uk

One area of exploration involves the use of engineered enzymes, such as ammonia (B1221849) lyases, which can catalyze the asymmetric addition of ammonia to prochiral substrates. nih.govnih.gov The development of biocatalysts tailored for the synthesis of β-amino acids is a rapidly growing field. whiterose.ac.uk For instance, engineered aspartase B enzymes have been successfully used to synthesize (R)-β-amino butyric acid, a structurally related compound. whiterose.ac.uk Similar strategies could be adapted for the production of this compound or its precursors.

Furthermore, the use of starting materials derived from renewable biomass is a key aspect of sustainable synthesis. chiralpedia.com Research into synthetic pathways that utilize bio-based feedstocks will be crucial in reducing the environmental impact of producing this chiral building block.

Exploration of New Catalytic Systems

The development of novel catalytic systems is paramount to advancing the synthesis of this compound with higher efficiency and selectivity. Future research is anticipated to focus on several key areas of catalysis.

Transition Metal Catalysis: Asymmetric hydrogenation is a powerful tool for establishing stereocenters. rsc.org The development of new chiral ligands for transition metals, such as iridium, could lead to highly efficient dynamic kinetic asymmetric hydrogenation processes for the synthesis of β-hydroxy α-amino acid derivatives, which are structurally similar to the target molecule. rsc.org Additionally, metallaphotoredox catalysis is an emerging area that could offer new pathways for asymmetric synthesis. nih.gov

Organocatalysis: Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional methods. rsc.org Chiral aldehyde catalysis, for example, has shown promise in the asymmetric synthesis of amino acid derivatives. frontiersin.orgnih.govresearchgate.net The design of new chiral organocatalysts, such as squaramide cinchona alkaloids, could enable efficient and highly enantioselective Mannich reactions to produce novel β-amino acid derivatives. mdpi.com

| Catalytic System | Potential Advantages | Future Research Focus |

| Transition Metal Catalysis | High efficiency and turnover numbers. | Development of novel chiral ligands; exploration of metallaphotoredox catalysis. |

| Organocatalysis | Metal-free, environmentally benign. | Design of new chiral organocatalysts for reactions like asymmetric Mannich additions. |

| Biocatalysis | High enantioselectivity, mild reaction conditions. | Engineering of enzymes (e.g., transaminases, lyases) for specific substrate recognition. |

Expanding Applications as a Chiral Synthon in Diversified Chemical Syntheses

This compound and its derivatives are valuable chiral building blocks for the synthesis of more complex and biologically active molecules. researchgate.netresearchgate.net Future research will undoubtedly focus on expanding the applications of this synthon in the synthesis of a diverse range of chemical entities.

The structural motifs present in this compound make it an ideal starting material for the synthesis of various pharmaceutical agents. Its structural similarity to GABA (gamma-aminobutyric acid) suggests its potential use in developing drugs targeting GABA receptors for the treatment of neurological disorders. myskinrecipes.comcaymanchem.com The introduction of β-amino acids into peptides can enhance their stability towards enzymatic degradation, a critical aspect in the development of therapeutic peptides. whiterose.ac.uk

Furthermore, this chiral building block can be utilized in the synthesis of unnatural amino acids, which are of significant interest to the pharmaceutical industry for creating more stable and effective drugs. eurekalert.org The development of new synthetic methodologies will enable the incorporation of this synthon into a wider array of complex molecular architectures, leading to the discovery of novel bioactive compounds. The versatility of the Cbz protecting group allows for its selective removal, providing access to a free amine that can be further functionalized. greentech.fr

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for (R)-3-(Cbz-amino)-4-hydroxybutanoic Acid, and how do reaction conditions influence stereochemical outcomes?

- Answer : The synthesis typically involves protecting the amino group with a carboxybenzyl (Cbz) group to prevent undesired side reactions. A common approach utilizes chiral starting materials or enantioselective catalysis. For example, asymmetric hydrogenation of β-keto esters or enzymatic resolution can achieve the desired (R)-configuration. Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature (0–25°C), and catalysts (e.g., Ru-BINAP complexes) critically impact enantiomeric excess (ee >98% under optimized conditions) .

Q. How is the purity and enantiomeric excess of this compound validated in academic research?

- Answer : Analytical techniques include:

- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) with UV detection at 254 nm to resolve enantiomers.

- NMR : H and C NMR to confirm structural integrity, with coupling constants (e.g., for vicinal hydroxy/amino groups) indicating correct stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., , calculated 277.0954) .

Q. What biochemical pathways or receptors does this compound interact with, and what experimental models are used to study these interactions?

- Answer : As a GABA analogue, it modulates inhibitory neurotransmission via GABA receptors. In vitro assays include:

- Electrophysiology : Patch-clamp studies on hippocampal neurons to measure postsynaptic currents.

- Radioligand Binding : Competitive displacement assays using H-GABA to determine binding affinity ( values <10 μM reported) .

Advanced Research Questions

Q. How does the Cbz-protecting group influence the compound’s solubility and bioavailability in preclinical studies?

- Answer : The hydrophobic Cbz group reduces aqueous solubility (~2 mg/mL in PBS), necessitating formulations with cyclodextrins or lipid nanoparticles. Pharmacokinetic studies in rodents show a half-life () of ~3 hours, with the Cbz group delaying metabolic degradation by esterases .

Q. What strategies are employed to resolve contradictory data on the compound’s metabolic stability across different cell lines?

- Answer : Discrepancies arise from variations in cytochrome P450 (CYP) expression. Approaches include:

- Metabolite Profiling : LC-MS/MS to identify oxidation products (e.g., 4-hydroxybutanoic acid).

- CYP Inhibition Assays : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to assess enzyme-specific metabolism .

Q. What computational methods are used to predict the compound’s interaction with non-canonical targets, such as α-ketoglutarate-dependent dioxygenases?

- Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to prolyl hydroxylase domains. Key residues (e.g., Arg383) form hydrogen bonds with the Cbz group, validated by mutagenesis studies .

Q. How do pH and temperature affect the compound’s stability during long-term storage?

- Answer : Degradation studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.